6-Methylnicotinate vs. 6-Methylnicotinic Acid: Physical Form and Synthetic Reactivity Differentiation
Methyl 6-methylnicotinate exhibits a melting point of 34–37 °C, rendering it a liquid or low-melting solid at room temperature . In contrast, its free acid analog, 6-methylnicotinic acid, exhibits a substantially higher melting point of 210–215 °C, requiring different handling and storage conditions . The ester form is pre-activated for nucleophilic acyl substitution reactions without requiring additional coupling reagents, whereas the free acid necessitates prior activation (e.g., via acid chloride formation) before participating in amide or ester bond-forming reactions [1]. This difference in physical state and latent reactivity directly impacts process development timelines and manufacturing scalability.
| Evidence Dimension | Melting point (physical state at room temperature) |
|---|---|
| Target Compound Data | 34–37 °C (liquid or low-melting solid) |
| Comparator Or Baseline | 6-Methylnicotinic acid: 210–215 °C (crystalline powder) |
| Quantified Difference | 176–178 °C lower melting point |
| Conditions | Literature melting point values; standard laboratory conditions |
Why This Matters
Lower melting point enables easier liquid handling and direct use in esterification/transesterification reactions without pre-activation steps, reducing process complexity and time.
- [1] ChemicalBook. Methyl 6-methylnicotinate – Synthesis and Applications. Published 2022-12-13. View Source
